![molecular formula C7H4BrN3O B2965579 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 1780260-03-8](/img/structure/B2965579.png)
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an aldehyde group at the 2nd position makes this compound unique. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
化学反応の分析
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to modulation of various biological processes, making it a valuable compound for therapeutic applications.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Lacks the bromine atom and aldehyde group.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the aldehyde group.
[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde: Lacks the bromine atom.
Uniqueness
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group. This combination enhances its reactivity and potential biological activities, making it a versatile compound for various applications.
特性
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-1-3-11-7(5)9-6(4-12)10-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDDGKSVRHCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
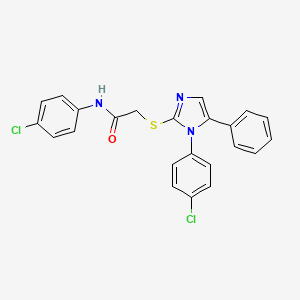
![1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965504.png)
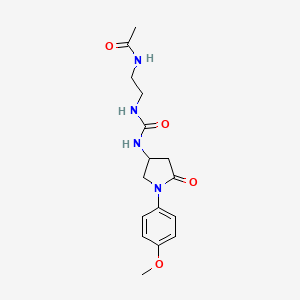
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
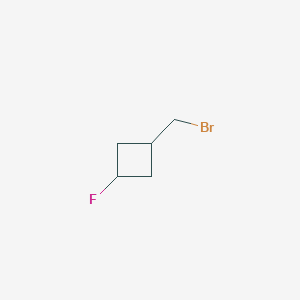
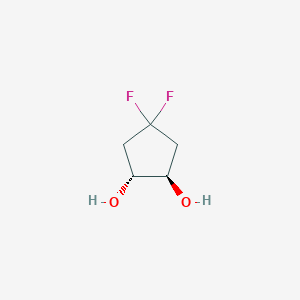
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)
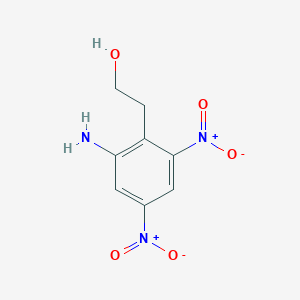
![1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2965517.png)
![N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2965519.png)
